molecular formula C17H16O3 B14419177 Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate

Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate

Cat. No.: B14419177
M. Wt: 268.31 g/mol
InChI Key: MRJMJQZXOUTPTD-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a methoxy group at the 3-position and a carboxylate ester group at the 2-position of the phenanthrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate typically involves the following steps:

    Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through various methods, such as the Diels-Alder reaction or the cyclization of stilbene derivatives.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenanthrene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinones, while substitution reactions can produce halogenated or nitrated phenanthrenes.

Scientific Research Applications

Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate

InChI

InChI=1S/C17H16O3/c1-19-16-10-14-12(9-15(16)17(18)20-2)8-7-11-5-3-4-6-13(11)14/h3-6,9-10H,7-8H2,1-2H3

InChI Key

MRJMJQZXOUTPTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC3=CC=CC=C3C2=C1)C(=O)OC

Origin of Product

United States

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